molecular formula C8H5F5O2 B13425351 [2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol

[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol

Cat. No.: B13425351
M. Wt: 228.12 g/mol
InChI Key: MGZJXYXXIDSHIO-UHFFFAOYSA-N
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Description

[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol is an organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a phenyl ring, followed by the addition of a methanol group. One common method involves the use of fluorinating agents and trifluoromethoxy precursors under controlled conditions to achieve the desired substitution on the phenyl ring. The final step involves the reduction of the intermediate compound to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(trifluoromethoxy)aniline
  • 2,6-Dichloro-4-(trifluoromethoxy)aniline
  • 3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol

Uniqueness

[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol is unique due to the specific arrangement of fluorine and trifluoromethoxy groups on the phenyl ring, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

[2,6-difluoro-4-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H5F5O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2

InChI Key

MGZJXYXXIDSHIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)OC(F)(F)F

Origin of Product

United States

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